molecular formula C12H16N2 B15272389 2-tert-Butylindolizin-6-amine

2-tert-Butylindolizin-6-amine

Cat. No.: B15272389
M. Wt: 188.27 g/mol
InChI Key: SIFNBCCBBXTLOG-UHFFFAOYSA-N
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Description

2-tert-Butylindolizin-6-amine is a chemical compound with the molecular formula C₁₂H₁₆N₂ It is a derivative of indolizine, a bicyclic heterocycle that contains nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butylindolizin-6-amine typically involves the construction of the indolizine core followed by the introduction of the tert-butyl and amine groups. One common method involves the cyclization of a suitable precursor, such as a pyridine derivative, under specific conditions to form the indolizine ring. The tert-butyl group can be introduced via alkylation reactions, and the amine group can be added through amination reactions using reagents like ammonia or primary amines .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butylindolizin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives with altered oxidation states .

Scientific Research Applications

2-tert-Butylindolizin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-tert-Butylindolizin-6-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The indolizine core provides a rigid framework that can interact with enzymes and receptors, potentially modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butylindolizin-6-amine is unique due to the combination of the indolizine core with the tert-butyl and amine groups. This combination imparts specific chemical properties and reactivity that are not present in the individual components. The compound’s structure allows for versatile applications in synthesis and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-tert-butylindolizin-6-amine

InChI

InChI=1S/C12H16N2/c1-12(2,3)9-6-11-5-4-10(13)8-14(11)7-9/h4-8H,13H2,1-3H3

InChI Key

SIFNBCCBBXTLOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C=C(C=CC2=C1)N

Origin of Product

United States

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